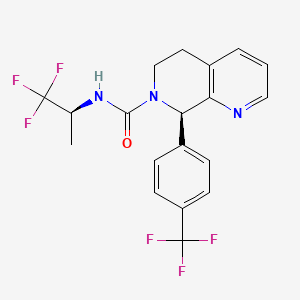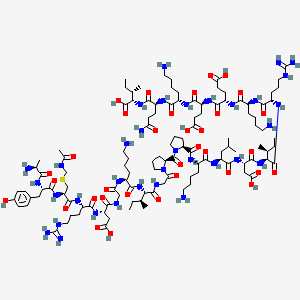
IFN-g Antagonist
描述
Interferon-gamma (IFN-gamma) is a cytokine that plays a crucial role in the immune response, particularly in the activation of macrophages and the induction of major histocompatibility complex class II molecule expression . IFN-gamma antagonists are compounds that inhibit the activity of IFN-gamma, thereby modulating immune responses. These antagonists are of significant interest in the treatment of autoimmune diseases, chronic inflammatory conditions, and certain cancers .
作用机制
Target of Action
Interferon-gamma (IFN-γ) is a cytokine produced by a restricted number of immune cells that acts on every nucleated cell type . The primary target of IFN-γ antagonists is the IFN-γ receptor (IFN-γR), which is present on target cells such as macrophages, dendritic cells, and many other cell types . The IFN-γ receptor is part of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway .
Mode of Action
The IFN-γ antagonist inhibits IFN-γ induced HLR/DR antigen expression in Colon 205 cells . By binding to the IFN-γ receptor, the antagonist prevents the activation of the JAK-STAT pathway, which is typically triggered by IFN-γ . This inhibition disrupts the downstream signaling cascades and the subsequent immune responses that IFN-γ would normally induce.
Biochemical Pathways
The primary biochemical pathway affected by IFN-γ antagonists is the JAK-STAT pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity in the cell. The JAK-STAT pathway is involved in processes such as immunity, cell division, cell death, and tumor formation . Other pathways influenced include the mitogen-activated protein kinase (MAPK) pathway .
Pharmacokinetics
It is known that the bioavailability, distribution, metabolism, and excretion of these compounds can be influenced by factors such as the method of administration, the patient’s health status, and the presence of other medications .
Result of Action
The primary result of IFN-γ antagonist action is the inhibition of IFN-γ induced immune responses. This includes the prevention of cell proliferation, induction of cell death, and promotion of cell recognition by the immune system . In the context of diseases such as cancer, this can lead to a decrease in tumor growth and progression .
Action Environment
The action of IFN-γ antagonists can be influenced by various environmental factors. For example, the presence of other cytokines can either promote or inhibit the production of IFN-γ . Additionally, the inflammatory environment can trigger the activation of the immune response and stimulate the elimination of pathogens . Understanding these environmental influences is crucial for optimizing the use of IFN-γ antagonists in therapeutic applications.
生化分析
Biochemical Properties
The IFN-g Antagonist interacts with various biomolecules, including enzymes and proteins, within the biochemical reactions. It inhibits the expression of HLA/DR antigen in Colo 205 cells . The antagonist’s interaction with these biomolecules can alter the biochemical reactions within the cell, affecting the cell’s function and behavior .
Cellular Effects
The this compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can suppress the production of IFN-g induced HLA/DR antigen in Colo 205 cells .
Molecular Mechanism
The this compound exerts its effects at the molecular level through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes, and causing changes in gene expression . For example, it inhibits the expression of HLA/DR antigen in Colo 205 cells, demonstrating its ability to alter gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of the this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of the this compound can vary with different dosages in animal models. For instance, enhanced resistance against invasive aspergillosis and disseminated Candida albicans infections is elicited in IFN-g treated mice .
Metabolic Pathways
The this compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
The this compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of the this compound and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of IFN-gamma antagonists typically involves the design and production of small molecules or biologics that can bind to the IFN-gamma receptor or IFN-gamma itself, preventing its interaction with the receptor . The synthetic routes often include:
Peptide synthesis: For peptide-based antagonists, solid-phase peptide synthesis is commonly used.
Small molecule synthesis: This involves organic synthesis techniques to create molecules that can inhibit IFN-gamma activity.
Industrial Production Methods: Industrial production of IFN-gamma antagonists, especially biologics, involves recombinant DNA technology. This includes:
Gene cloning: The gene encoding the antagonist is cloned into an expression vector.
Expression in host cells: The vector is introduced into host cells (e.g., E. coli, CHO cells) to produce the antagonist.
Purification: The antagonist is purified using chromatography techniques to ensure high purity and activity.
化学反应分析
Types of Reactions: IFN-gamma antagonists can undergo various chemical reactions, including:
Oxidation: Some antagonists may be susceptible to oxidation, which can affect their stability and efficacy.
Reduction: Reduction reactions can be used to modify the structure of antagonists to enhance their activity.
Substitution: Substitution reactions can introduce functional groups that improve binding affinity to the IFN-gamma receptor.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions are modified IFN-gamma antagonists with enhanced stability, binding affinity, and efficacy .
科学研究应用
IFN-gamma antagonists have a wide range of scientific research applications, including:
Chemistry: Used to study the modulation of cytokine activity and the development of new therapeutic agents.
Biology: Investigated for their role in immune regulation and the treatment of autoimmune diseases.
Medicine: Used in clinical trials for the treatment of chronic inflammatory diseases, autoimmune disorders, and certain cancers.
Industry: Employed in the development of biologic drugs and therapeutic antibodies.
相似化合物的比较
Interferon-alpha antagonists: These antagonists inhibit the activity of interferon-alpha, another cytokine involved in immune responses.
Interferon-beta antagonists: These compounds inhibit interferon-beta, which is also involved in immune regulation.
Uniqueness of IFN-gamma Antagonists: IFN-gamma antagonists are unique in their ability to specifically target the IFN-gamma signaling pathway, which is crucial for the activation of macrophages and the induction of major histocompatibility complex class II molecule expression. This specificity makes them particularly effective in modulating immune responses in autoimmune diseases and chronic inflammatory conditions .
属性
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(acetamidomethylsulfanyl)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C115H194N34O34S/c1-11-61(6)91(145-103(172)68(26-14-18-44-116)131-85(153)56-128-95(164)79(54-89(159)160)142-100(169)72(30-22-48-126-114(122)123)134-108(177)81(58-184-59-130-65(10)150)144-106(175)78(140-94(163)64(9)120)53-66-34-36-67(151)37-35-66)110(179)129-57-86(154)148-50-25-33-83(148)112(181)149-51-24-32-82(149)109(178)138-71(29-17-21-47-119)99(168)141-77(52-60(4)5)105(174)143-80(55-90(161)162)107(176)146-92(62(7)12-2)111(180)139-73(31-23-49-127-115(124)125)98(167)132-69(27-15-19-45-117)97(166)136-76(40-43-88(157)158)102(171)137-75(39-42-87(155)156)101(170)133-70(28-16-20-46-118)96(165)135-74(38-41-84(121)152)104(173)147-93(113(182)183)63(8)13-3/h34-37,60-64,68-83,91-93,151H,11-33,38-59,116-120H2,1-10H3,(H2,121,152)(H,128,164)(H,129,179)(H,130,150)(H,131,153)(H,132,167)(H,133,170)(H,134,177)(H,135,165)(H,136,166)(H,137,171)(H,138,178)(H,139,180)(H,140,163)(H,141,168)(H,142,169)(H,143,174)(H,144,175)(H,145,172)(H,146,176)(H,147,173)(H,155,156)(H,157,158)(H,159,160)(H,161,162)(H,182,183)(H4,122,123,126)(H4,124,125,127)/t61-,62-,63-,64-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,91-,92-,93-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQGNZNLJDUVPW-FPTMUGPJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CSCNC(=O)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CSCNC(=O)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C115H194N34O34S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2629.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


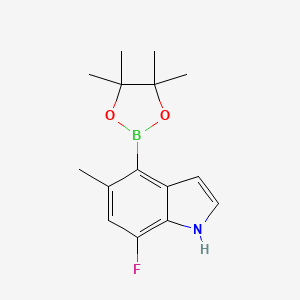
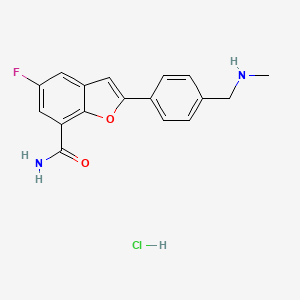
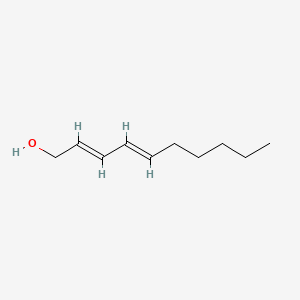

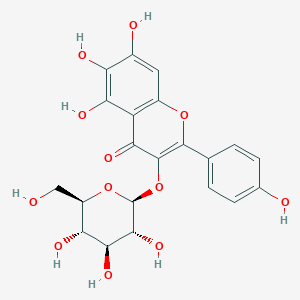
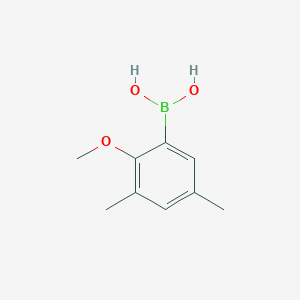
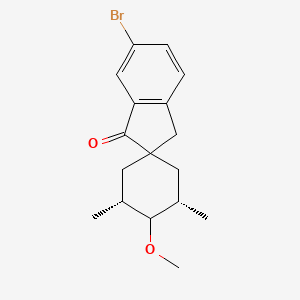
![N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B3028014.png)
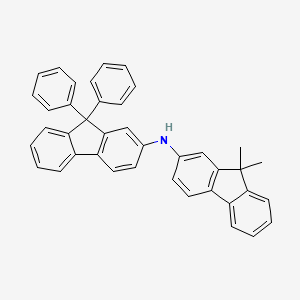
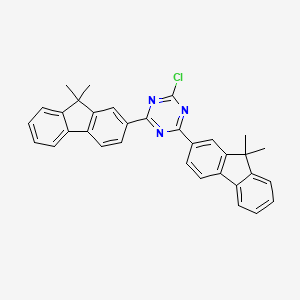
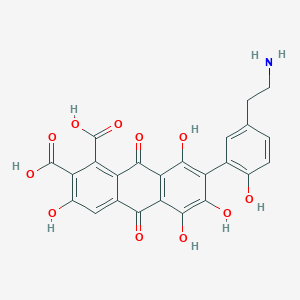
![Methyl 4-((1-cyclobutyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-pyrazolo[3,4-C]quinolin-3-YL)methyl)picolinate](/img/structure/B3028019.png)
![(R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one](/img/structure/B3028022.png)
